((4-(Tert-butyl)phenyl)sulfonyl)proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKDYYHVNHFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Sulfonylated Amino Acid Derivatives As Versatile Chemical Scaffolds
Sulfonylated amino acid derivatives, formed by the covalent linkage of a sulfonyl group to the nitrogen atom of an amino acid, represent a versatile and highly valuable class of compounds in organic and medicinal chemistry. nih.gov The sulfonamide linkage, which is central to these structures, is a key functional group found in a wide array of biologically active molecules. This is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, a property that is highly sought after in the development of protease inhibitors and other peptidomimetics. nih.gov
An Overview of Proline S Role As a Chiral Building Block in Modern Synthesis
Proline, a unique cyclic secondary amino acid, holds a privileged position in the realm of modern organic synthesis. Its rigid pyrrolidine (B122466) ring introduces significant conformational constraints, which can be exploited to control the three-dimensional structure of peptides and other molecules. chemspider.comebi.ac.uk This conformational rigidity is crucial for inducing specific biological activities and for designing molecules with well-defined shapes. chemspider.com
Available in both enantiomeric forms (L-proline and D-proline), it serves as an inexpensive and readily available source of chirality. nih.gov This has led to its extensive use as a chiral building block and an organocatalyst in a multitude of asymmetric reactions, facilitating the synthesis of enantiomerically pure compounds. nih.gov The secondary amine of the proline ring provides a convenient handle for chemical modification, allowing for the attachment of various functional groups, including sulfonyl moieties, to create novel derivatives with tailored properties. The development of proline-based scaffolds is a thriving area of research, with applications ranging from catalysis to the synthesis of complex natural products and pharmaceuticals.
The Rationale for Focused Investigation of 4 Tert Butyl Phenyl Sulfonyl Proline Architectures in Chemical Science
Approaches for the N-Sulfonylation of Proline and Proline Esters
The formation of the sulfonamide bond between the proline nitrogen and the sulfur atom of the sulfonyl group is the cornerstone of the synthesis. This transformation can be approached through direct condensation or via multi-step pathways involving more reactive sulfonate species.
Direct Condensation Reactions with Sulfonyl Chlorides
The most straightforward method for the N-sulfonylation of proline is the direct reaction of proline, or more commonly its ester derivative, with 4-(tert-butyl)benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the condensation. The use of proline esters, such as the methyl or ethyl ester, is often preferred to improve solubility in organic solvents and to avoid side reactions involving the carboxylic acid group.
The general reaction scheme involves the nucleophilic attack of the secondary amine of the proline ester onto the electrophilic sulfur atom of the sulfonyl chloride. A variety of bases can be employed, ranging from organic amines like triethylamine (B128534) or pyridine (B92270) to inorganic bases such as sodium carbonate or potassium carbonate. The choice of solvent is also crucial and is often a polar aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran.
| Reactants | Base | Solvent | General Conditions |
| Proline Ester HCl | Triethylamine | Dichloromethane | 0 °C to room temperature |
| Proline | Sodium Hydroxide | Water/Dioxane | Room temperature |
While this method is direct, the reactivity of the sulfonyl chloride and the steric hindrance around the proline nitrogen can influence the reaction efficiency. For instance, the bulky tert-butyl group on the phenylsulfonyl chloride might necessitate longer reaction times or slightly elevated temperatures to achieve good yields.
A study on the synthesis of N-substituted sulfonamides has shown that the reaction of various amino acids with sulfonyl chlorides in a basic medium is a viable method for producing the corresponding sulfonamide derivatives openaccesspub.org.
Multi-Step Pathways Involving Activated Sulfonate Species
In cases where direct sulfonylation with sulfonyl chlorides is sluggish or results in low yields, multi-step strategies involving the in-situ generation of more reactive sulfonating agents can be employed. One such approach involves the use of sulfonyl azides. While not a direct use of an "activated sulfonate," the reaction of benzenesulfonyl azides with proline has been reported as a method for forming proline-derived benzenesulfonamides researchgate.net. This method proceeds under basic conditions and provides an alternative route to the desired sulfonamide linkage.
Another potential, though less common for this specific transformation, is the use of other activated sulfonate species. These could be generated from the corresponding sulfonic acid, for example, by using coupling agents typically employed in peptide synthesis. However, the high reactivity of sulfonyl chlorides generally makes them the reagent of choice for N-sulfonylation.
Synthesis of the 4-(Tert-butyl)phenylsulfonyl Moiety
The availability of the key precursor, 4-(tert-butyl)benzenesulfonyl chloride, is crucial for the synthesis of the target molecule. This section outlines its preparation, which hinges on the regioselective functionalization of tert-butylbenzene (B1681246).
Preparation of 4-(Tert-butyl)benzenesulfonyl Chloride Precursors
The synthesis of 4-(tert-butyl)benzenesulfonyl chloride typically starts from tert-butylbenzene. The process involves two main steps: sulfonation of tert-butylbenzene to produce 4-(tert-butyl)benzenesulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.
The sulfonation of tert-butylbenzene is a classic electrophilic aromatic substitution reaction. Due to the ortho-, para-directing nature of the tert-butyl group, the reaction with a sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid primarily yields the para-substituted product, 4-(tert-butyl)benzenesulfonic acid. The reaction conditions, such as temperature and reaction time, are controlled to maximize the yield of the desired para-isomer and minimize the formation of the ortho-isomer and polysulfonated byproducts.
Once the sulfonic acid is obtained, it is converted to the sulfonyl chloride. A common method for this transformation is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) nih.gov. For example, reacting 4-(tert-butyl)benzenesulfonic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides 4-(tert-butyl)benzenesulfonyl chloride in good yield nih.gov.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| tert-Butylbenzene | Fuming Sulfuric Acid | - | 4-(tert-butyl)benzenesulfonic acid |
| 4-(tert-butyl)benzenesulfonic acid | Thionyl Chloride | DMF (cat.) | 4-(tert-butyl)benzenesulfonyl chloride nih.gov |
Regioselective Aromatic Functionalization Techniques
Achieving high regioselectivity in the functionalization of the aromatic ring is paramount for an efficient synthesis. The Friedel-Crafts alkylation of benzene (B151609) with isobutylene (B52900) or tert-butyl chloride is a common method to produce tert-butylbenzene, the starting material wikipedia.org. The subsequent sulfonation reaction, as mentioned earlier, is directed to the para position by the bulky tert-butyl group, which sterically hinders the ortho positions. This inherent directing effect simplifies the synthesis of the 4-substituted phenylsulfonyl moiety.
More advanced regioselective functionalization techniques are continuously being developed in organic synthesis cas.cn. While perhaps overly complex for this specific target, methods involving directing groups or transition-metal-catalyzed C-H activation could, in principle, be applied to introduce the sulfonyl group at a specific position on a pre-functionalized tert-butylbenzene ring. However, for the synthesis of this compound, the classical electrophilic aromatic substitution approach remains the most practical and widely used.
Stereoselective Synthesis of Chiral Sulfonylproline Derivatives
Proline possesses a stereogenic center at the α-carbon. For many applications, particularly in pharmaceuticals and catalysis, it is essential to synthesize the target molecule as a single enantiomer. This can be achieved by starting with an enantiomerically pure proline derivative or by employing a stereoselective synthetic route.
Since both L-proline and D-proline are readily available and relatively inexpensive, the most common strategy is to start the synthesis with the desired enantiomer of proline or a proline ester. The N-sulfonylation reaction with 4-(tert-butyl)benzenesulfonyl chloride does not affect the stereocenter at the α-carbon, thus preserving the stereochemical integrity of the starting material. This approach ensures the formation of either N-((4-(tert-butyl)phenyl)sulfonyl)-L-proline or N-((4-(tert-butyl)phenyl)sulfonyl)-D-proline, depending on the chosen starting material.
In the broader context of synthesizing proline derivatives, various stereoselective methods have been developed. These include catalytic asymmetric reactions that can establish the stereocenter of the proline ring rsc.org. For instance, cascade reactions mediated by chiral catalysts can lead to the formation of optically active pyrroline (B1223166) sulfonamides rsc.org. While these methods are powerful for creating substituted proline rings from achiral precursors, for the synthesis of the parent this compound, the use of enantiopure proline remains the most efficient and practical approach.
The synthesis of various 4-substituted proline derivatives often involves stereoselective transformations. For example, the synthesis of 4-tert-alkyl ether proline derivatives has been achieved starting from N-Cbz-4-hydroxyproline, where the stereochemistry at the 4-position is controlled through specific reactions nih.gov. These examples highlight the importance and feasibility of controlling stereochemistry in the synthesis of complex proline analogs.
Enantioselective Synthesis Utilizing Chiral Proline Precursors
The most direct route to enantiomerically pure this compound involves the use of commercially available chiral precursors, namely L-proline or D-proline. These non-essential amino acids are inexpensive, readily available in both enantiomeric forms, and serve as foundational building blocks in asymmetric synthesis. libretexts.orgimpactfactor.org The core of the enantioselective synthesis is the nucleophilic substitution reaction between the secondary amine of the proline ring and 4-(tert-butyl)phenylsulfonyl chloride.
The reaction is typically carried out under basic conditions to deprotonate the proline's secondary amine, enhancing its nucleophilicity. The choice of base and solvent is critical to ensure high yield and prevent racemization. The chirality of the final product is directly inherited from the starting proline precursor, making this a highly efficient method for obtaining the desired enantiomer (L- or D-form) of this compound. Proline itself is considered one of the simplest and most effective bifunctional organocatalysts, a testament to its robust chiral nature. libretexts.org
The versatility of proline extends to its use in creating more complex chiral structures. For instance, synthetic approaches to various 4-substituted proline scaffolds have been developed using chiral catalysts to ensure high enantioselectivity, demonstrating the broad utility of proline derivatives in medicinal chemistry. nih.govresearchgate.net
Table 1: Chiral Proline Precursors and Synthetic Outcome
| Chiral Precursor | Key Reaction | Product Configuration |
|---|---|---|
| L-Proline | Sulfonylation with 4-(tert-butyl)phenylsulfonyl chloride | (S)-((4-(tert-butyl)phenyl)sulfonyl)proline |
This interactive table summarizes the direct relationship between the starting proline enantiomer and the resulting product configuration.
Diastereoselective Control in Derivatization Reactions
Once the this compound core is synthesized, further derivatization reactions must be controlled to yield specific diastereomers. The existing stereocenter at the alpha-carbon of the proline ring, along with the ring's inherent puckered conformation, significantly influences the stereochemical outcome of subsequent reactions. nih.gov
For example, in reactions to functionalize the pyrrolidine (B122466) ring, the bulky 4-(tert-butyl)phenylsulfonyl group can direct incoming reagents to the less sterically hindered face of the ring, leading to high diastereoselectivity. Research on related functionalized proline derivatives has shown that cascade reactions can be employed to create new frameworks with high diastereoselectivity. nih.gov The choice of catalysts and reaction conditions is paramount in steering the reaction towards the desired diastereomer. For instance, Cu(I)-catalyzed reactions have been effectively used to generate highly functionalized proline derivatives as a single diastereomer. nih.gov The stereogenicity of the carbons in the pyrrolidine ring is a key feature, and the spatial orientation of substituents can be controlled to produce distinct biological profiles. nih.gov
Strategies for Structural Modification and Diversification of this compound
Structural modifications of the parent compound are crucial for exploring structure-activity relationships (SAR) and optimizing its properties. Diversification can be achieved by targeting the carboxylic acid, the pyrrolidine ring, or the phenyl ring.
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime target for modification. Esterification and amidation reactions are commonly employed to alter the compound's polarity, solubility, and potential for hydrogen bonding.
Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, tert-butyl esters) through standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion of the carboxylic acid to a carboxylate salt. A practical one-pot synthesis of esters from tert-butyl esters has been developed, which proceeds via an acid chloride intermediate generated in situ. researchgate.netorganic-chemistry.org This method offers a mild and efficient route to a diverse range of ester derivatives. researchgate.netorganic-chemistry.org
Amidation: Amide derivatives can be synthesized by activating the carboxylic acid group, typically by converting it to an acid chloride or by using peptide coupling reagents (e.g., DCC, EDC), followed by reaction with a primary or secondary amine. This strategy allows for the introduction of a wide array of substituents. A one-pot amidation of tert-butyl esters has been demonstrated using a tin(II) chloride catalyst, providing the corresponding amides in high yields under mild conditions. organic-chemistry.org Such amide coupling reactions are fundamental in the synthesis of complex molecules, including prodrugs of amino acid derivatives. nih.gov
Table 2: Examples of Carboxylic Acid Derivatization
| Reaction Type | Reagents | Functional Group |
|---|---|---|
| Esterification | Methanol, H+ | Methyl Ester |
| Esterification | tert-Butyl Acetate, Perchloric Acid | tert-Butyl Ester |
| Amidation | SOCl₂, Benzylamine | Benzyl Amide |
This interactive table showcases common derivatization reactions at the carboxylic acid moiety.
Functionalization of the Pyrrolidine Ring System
The pyrrolidine ring offers several positions for functionalization, which can significantly impact the molecule's conformation and biological activity. The five-membered ring is not planar and exists in various "envelope" conformations. nih.gov Introducing substituents can lock the ring into a preferred conformation.
Substituents at the C-4 position are particularly known to influence the ring's puckering. nih.govresearchgate.net For example, hydroxylation, halogenation, or alkylation at C-3 or C-4 can be achieved through various synthetic methods. The development of enantioselective routes to 4-substituted proline scaffolds highlights the importance of these derivatives in medicinal chemistry. nih.govresearchgate.net Depending on the protecting group used on the proline nitrogen, reactions with reagents like DAST can lead to different ring transformations and the introduction of fluorine. rsc.org The ability to control the puckering of the ring through substitution is a powerful tool in drug design. nih.gov
Exploration of Substituent Effects on the Phenyl Ring
The 4-(tert-butyl) group on the phenylsulfonyl moiety is a key feature of the molecule. Replacing this group with other substituents allows for a systematic exploration of how electronic and steric factors influence the compound's properties.
Systematic studies on other molecular systems have shown that modifying substituents on a phenyl ring can control electronic and steric effects, which in turn alters reactivity and redox properties. rsc.org By analogy, replacing the electron-donating tert-butyl group with electron-withdrawing groups (e.g., -CF₃, -NO₂) or other alkyl or alkoxy groups could modulate the sulfonamide's chemical properties. This exploration is critical for fine-tuning the molecule's interaction with biological targets. The synthesis of these analogs would typically involve starting with the appropriately substituted phenylsulfonyl chloride in the initial reaction with proline.
Reactivity Profile of the Carboxyl Group: Acid-Base Properties and Derivatives
The carboxyl group is a primary site of reactivity in this compound. Its acidity and susceptibility to derivatization are key to its chemical utility.
The carboxyl group readily participates in common transformations to form a variety of derivatives. These reactions are often carried out to modify the compound's properties or to attach it to other molecules, such as in peptide synthesis. nih.gov
Common Derivatives of the Carboxyl Group:
| Derivative Type | Reactant | General Conditions |
| Esters | Alcohols | Acid catalysis |
| Amides | Amines | Coupling agents (e.g., DCC, HBTU) |
| Acid Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions |
For instance, the synthesis of 2-chloroethyl tosylprolinate has been achieved through a one-pot reaction involving benzenesulfonyl azides and proline in the presence of a strong base. acs.org This highlights the feasibility of esterification reactions. Similarly, the formation of carboxamide derivatives through aminolysis is a common strategy. researchgate.net
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is crucial for its synthesis, storage, and application. The primary degradation pathways for amino acids, including proline derivatives, are deamination and decarboxylation, particularly under thermal stress or in aqueous media. uaeu.ac.aenih.gov
Factors Affecting Stability:
pH: Both strongly acidic and basic conditions can promote hydrolysis of the sulfonyl group or the peptide bond if incorporated into a larger molecule. For example, saponification of a tert-butyl ester derivative of a related proline compound was achieved using aqueous potassium hydroxide, indicating the lability of the ester group under basic conditions. nih.gov
Temperature: As with most organic molecules, elevated temperatures can lead to decomposition. uaeu.ac.ae The thermal stability of the related compound 4-tert-butylphenol (B1678320) has been studied, indicating potential degradation pathways for the tert-butylphenyl moiety at high temperatures. researchgate.net
Oxidative Stress: While not specifically detailed for this compound in the search results, proline itself can be influenced by oxidative stress. researchgate.net The presence of the sulfonyl and tert-butyl groups may affect its susceptibility to oxidation.
The degradation of amino acids can lead to various metabolic intermediates. For example, proline can be degraded to α-ketoglutarate. nih.gov While the specific degradation products of this compound are not explicitly documented, it is plausible that under harsh conditions, cleavage of the N-S bond could occur, leading to proline and (4-(tert-butyl)phenyl)sulfonic acid, which could then undergo further degradation.
Kinetic and Thermodynamic Parameters Governing Key Transformation Reactions
Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for controlling reaction outcomes. While specific quantitative data for this exact molecule is sparse in the provided search results, general principles from related systems can be applied.
For proline-catalyzed reactions, such as the aldol (B89426) reaction, both kinetic and thermodynamic factors play a crucial role in determining the chemical and stereochemical outcomes. rsc.org The reversibility of such reactions can be influenced by substrate electronics. rsc.org
Key Parameters in Reaction Control:
| Parameter | Significance |
| Rate Constant (k) | Determines the speed of a reaction. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. Catalysts function by lowering this barrier. |
| Enthalpy of Reaction (ΔH) | The heat change accompanying a reaction. |
| Entropy of Reaction (ΔS) | The change in disorder during a reaction. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). |
In the context of peptide synthesis, the steric hindrance from the bulky perfluoro-tert-butyl group in a related proline derivative was found to slow down amide bond formation, necessitating the use of more potent coupling reagents and longer reaction times. nih.gov A similar kinetic effect would be anticipated for the tert-butylphenylsulfonyl group.
Influence of the Sulfonyl Group on Adjacent Chemical Bonds and Reaction Centers
The (4-(tert-butyl)phenyl)sulfonyl group exerts a significant electronic and steric influence on the proline ring and its substituents.
Electronic Effects:
Increased Acidity of Carboxyl Group: As an electron-withdrawing group, the sulfonyl moiety increases the partial positive charge on the carboxyl carbon, making the carboxylic acid proton more acidic.
Reduced Nucleophilicity of Proline Nitrogen: The sulfonyl group delocalizes the lone pair of electrons on the proline nitrogen, thereby reducing its nucleophilicity. This is a common strategy for protecting the nitrogen during chemical synthesis. nih.gov
Steric Effects:
Hindrance to Reactions: The bulky nature of the tert-butylphenylsulfonyl group can sterically hinder the approach of reagents to the carboxyl group or the proline ring itself, potentially slowing down reaction rates. nih.gov
Diastereocontrol: This steric bulk can also play a crucial role in directing the stereochemical outcome of reactions, a concept further explored in the next section.
Advanced Structural Elucidation and Conformational Analysis of 4 Tert Butyl Phenyl Sulfonyl Proline
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For ((4-(tert-butyl)phenyl)sulfonyl)proline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.
A comprehensive assignment of the complex NMR spectra of this compound is achieved through a combination of 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the proline ring, COSY correlations would be expected between the alpha-proton (α-H) and the two beta-protons (β-H), and sequentially between the beta-protons and gamma-protons (γ-H), and the gamma-protons and delta-protons (δ-H).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals of the proline ring and the tert-butyl and phenyl groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be observed from the tert-butyl protons to the quaternary carbon and the adjacent aromatic carbons. Additionally, correlations from the proline α-H to the carboxylic carbon and from the proline δ-protons to the aromatic ring of the sulfonyl group would confirm the connectivity between the different moieties of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the proline ring and the orientation of the sulfonyl group relative to the proline ring. For instance, NOE cross-peaks between specific protons of the phenyl group and the proline ring would indicate their spatial closeness.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Proline α-CH | 4.2 - 4.5 | 60 - 63 |
| Proline β-CH₂ | 1.8 - 2.2 | 30 - 33 |
| Proline γ-CH₂ | 1.9 - 2.3 | 24 - 27 |
| Proline δ-CH₂ | 3.3 - 3.7 | 48 - 51 |
| Proline COOH | 10 - 13 (acidic proton) | 170 - 175 |
| Aromatic CH | 7.5 - 7.9 | 126 - 135 |
| tert-butyl CH₃ | 1.3 - 1.4 | 31 - 32 |
| tert-butyl C(CH₃)₃ | N/A | 35 - 36 |
Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.
The presence of a stereocenter in the proline ring (at the α-carbon) makes the stereochemical assignment crucial. While the L-proline starting material dictates the stereochemistry, its confirmation can be achieved using chiral shift reagents (CSRs). These are typically lanthanide complexes that bind to the molecule and induce diastereomeric shifts in the NMR spectrum, allowing for the differentiation of enantiomers if a racemic mixture were present.
Furthermore, the anisotropic effect of the aromatic ring of the sulfonyl group can influence the chemical shifts of the proline protons depending on their relative orientation. This effect can provide insights into the conformational preferences around the N-S bond.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in its solid state. By diffracting X-rays off a single crystal of this compound, a detailed three-dimensional model of the molecule can be generated.
The crystal structure would reveal how the molecules pack in the crystal lattice. Key intermolecular interactions that would be anticipated include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is expected to form strong hydrogen bonds, either as a dimer with another molecule of this compound or with solvent molecules if present in the crystal.
π-π Stacking: Depending on the packing arrangement, there might be offset π-π stacking interactions between the phenyl rings of adjacent molecules.
A high-quality crystal structure would unambiguously confirm the absolute configuration of the chiral center at the α-carbon of the proline ring, assuming the use of the L-proline enantiomer in the synthesis. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. The torsion angles are particularly informative about the conformation of the five-membered proline ring (which typically adopts an envelope or twist conformation) and the rotational orientation of the sulfonylphenyl group relative to the proline ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For a closely related compound, Tosyl-D-proline, a theoretical study using Density Functional Theory (DFT) has provided insights into its vibrational spectrum, which can be used as a proxy to understand the spectrum of this compound.
Key vibrational modes would include:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
C=O Stretch: A strong absorption in the IR spectrum around 1700-1750 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
S=O Stretches: Two characteristic strong bands for the sulfonyl group, an asymmetric stretch (around 1330-1360 cm⁻¹) and a symmetric stretch (around 1150-1180 cm⁻¹).
C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the proline and tert-butyl groups) would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretches: These typically appear as a series of bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 | Strong |
| Sulfonyl | Asymmetric S=O Stretch | 1330 - 1360 | Strong |
| Sulfonyl | Symmetric S=O Stretch | 1150 - 1180 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic Groups | C-H Stretch | 2850 - 3000 | Medium |
The precise positions and shapes of these bands can be sensitive to the molecule's conformation and intermolecular interactions, thus providing further structural insights.
Circular Dichroism (CD) Spectroscopy for Chiral Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure and conformational changes of chiral molecules in solution. This method relies on the differential absorption of left and right-circularly polarized light by a chiral chromophore. For this compound, the inherent chirality of the proline ring, coupled with the influence of the N-sulfonyl substituent, gives rise to distinct CD signals that are highly sensitive to the molecule's conformation.
Proline and its derivatives are well-known for their unique conformational rigidity, which often leads to the formation of specific secondary structures, such as the polyproline II (PPII) helix. In aqueous solutions, proline-containing peptides typically exhibit a characteristic CD spectrum with a weak positive band around 228 nm and a strong negative band near 206 nm, indicative of a PPII-type conformation.
The introduction of the bulky 4-(tert-butyl)phenyl)sulfonyl group at the N-terminus of proline is expected to exert significant steric hindrance, thereby influencing the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization about the sulfonyl-nitrogen bond. Research on sterically hindered proline analogs, such as 5-tert-butylproline, has demonstrated that such substitutions can lead to a destabilization of the typical PPII helical structure. nih.gov This destabilization is observable as a change in the characteristic CD spectrum.
While specific experimental CD data for this compound is not widely published, a hypothetical CD spectrum can be predicted based on the analysis of related N-acyl and N-sulfonyl proline derivatives. The spectrum would likely be characterized by the presence of Cotton effects, which are the differential absorption peaks (positive or negative) that provide information about the spatial arrangement of the chromophores. The phenyl and sulfonyl groups themselves can act as chromophores, and their electronic transitions will be perturbed by the chiral environment of the proline ring, leading to induced CD signals.
Table 1: Predicted Circular Dichroism (CD) Spectral Data for this compound in Methanol
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Predicted Structural Correlation |
| ~270 | Weakly Positive | n → π* transition of the phenyl chromophore in a chiral environment |
| ~230 | Moderately Negative | π → π* transition of the phenyl chromophore |
| ~210 | Strongly Negative | Contribution from the sulfonyl and proline amide chromophores |
It is important to note that the solvent can significantly impact the conformation and, consequently, the CD spectrum. A comprehensive study would involve acquiring spectra in a range of solvents with varying polarities to fully characterize the conformational flexibility of this compound.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition and the confirmation of the molecular formula of a compound with a high degree of confidence.
For this compound, HRMS analysis would begin with the determination of the precise mass of the molecular ion. The molecular formula of the compound is C₁₅H₂₁NO₄S. Using the exact masses of the most abundant isotopes of each element (C = 12.000000, H = 1.007825, N = 14.003074, O = 15.994915, S = 31.972071), the theoretical monoisotopic mass of the neutral molecule can be calculated. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 312.1264 | 312.1261 | -1.0 |
| [M+Na]⁺ | 334.1083 | 334.1080 | -0.9 |
The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:
Loss of the tert-butyl group: A characteristic fragmentation of compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) followed by the loss of isobutylene (B52900), or the direct loss of a tert-butyl radical (•C(CH₃)₃), leading to a prominent ion at m/z [M - 57]⁺.
Cleavage of the sulfonyl-nitrogen bond: The S-N bond is susceptible to cleavage, which could lead to the formation of the 4-(tert-butyl)phenylsulfonyl cation or the protonated proline moiety.
Fragmentation of the proline ring: The proline ring can undergo characteristic fragmentation, including the loss of CO₂ and H₂O from the carboxylic acid group.
Cleavage of the phenyl-sulfur bond: This would result in the formation of ions corresponding to the tert-butylphenyl cation and the sulfonylproline fragment.
Table 3: Predicted Major Fragment Ions of this compound in Positive-Ion ESI-HRMS/MS
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 256.0638 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 199.0580 | [C₁₀H₁₅O₂S]⁺ (4-(tert-butyl)phenylsulfonyl cation) |
| 155.0321 | [C₉H₁₁]⁺ (tert-butylphenyl cation) |
| 116.0706 | [C₅H₁₀NO₂]⁺ (Protonated proline) |
| 70.0651 | [C₄H₈N]⁺ (Iminium ion from proline ring fragmentation) |
The precise mass measurement of these fragment ions by HRMS allows for the unambiguous assignment of their elemental compositions, providing strong evidence for the proposed structure of the parent molecule.
Computational and Theoretical Investigations of 4 Tert Butyl Phenyl Sulfonyl Proline
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. masjaps.com Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to optimize molecular geometry and perform vibrational frequency analysis to confirm that the structure corresponds to a true energy minimum on the potential energy surface. masjaps.com
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For ((4-(Tert-butyl)phenyl)sulfonyl)proline, the HOMO is expected to be distributed over the electron-rich tert-butylphenyl ring and the proline moiety. In contrast, the LUMO is likely localized on the electron-withdrawing sulfonyl group (-SO2-). This distribution allows for the identification of reactive sites:
Nucleophilic sites (where electron density is high, indicated by the HOMO) are prone to attack by electrophiles. These would include the aromatic ring and the nitrogen atom of the proline ring.
Electrophilic sites (where electron density is low, indicated by the LUMO) are susceptible to attack by nucleophiles. The sulfur atom of the sulfonyl group is a primary electrophilic site.
Illustrative Data Table: Predicted Frontier Orbital Energies This table presents typical energy values for analogous aryl sulfonamide proline derivatives as specific data for the target compound is not available.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -8.5 to -9.5 | Indicates electron-donating capability |
| ELUMO | ~ -0.5 to 0.5 | Indicates electron-accepting capability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, including solvents, receptors, or other reactants. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of low electron density (positive potential). researchgate.net
In this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the carboxyl group of proline. These areas are the most likely sites for hydrogen bonding interactions and electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the acidic proton of the carboxylic acid and potentially some of the hydrogen atoms on the aromatic ring, indicating sites for nucleophilic interaction.
Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations
The biological and chemical activity of a flexible molecule is determined by the ensemble of its accessible conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape and identify stable, low-energy structures. nih.govplu.mx
The structure of this compound is defined by several key rotatable bonds and the puckering of the proline ring. The bulky tert-butyl group is expected to impose significant steric constraints, influencing the orientation of the phenylsulfonyl group relative to the proline ring. researchgate.net
Key conformational features include:
Amide Bond Isomerization: The N-sulfonyl bond, similar to a peptide bond involving proline, can exist in either a cis or trans conformation. The energy barrier for isomerization between these states can be significant, often leading to the presence of multiple conformers in solution. nih.govresearchgate.net
Simulations would identify the most stable conformers by calculating their relative energies. It is expected that conformers minimizing steric clash between the bulky tert-butylphenyl group and the proline ring would be favored.
The conformational energy landscape is a multi-dimensional surface that maps the molecule's potential energy as a function of its torsional angles. By exploring this landscape, computational methods can identify not only the lowest-energy conformers but also the energy barriers that separate them. nih.gov For proline-containing molecules, the energy barrier to cis/trans isomerization is a particularly important feature of this landscape, as it dictates the timescale on which these different forms can interconvert. frontiersin.org
Prediction of Spectroscopic Parameters (NMR, IR, CD) via Computational Models
DFT calculations can also provide reliable predictions of various spectroscopic parameters, which serve as a powerful complement to experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts for a given molecular geometry. nih.gov For this compound, calculations would be expected to show distinct signals for the tert-butyl protons, the aromatic protons, and the protons of the proline ring. The presence of stable cis and trans conformers would likely result in two distinct sets of NMR signals, a characteristic feature of many proline derivatives. researchgate.net
Illustrative Data Table: Predicted vs. Typical Experimental 1H NMR Chemical Shifts This table shows hypothetical predicted shifts for a low-energy conformer alongside typical experimental ranges for the functional groups.
| Protons | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| -C(CH3)3 | 1.35 | 1.3 - 1.5 |
| Proline Ring CH, CH2 | 1.9 - 4.5 | 1.8 - 4.6 |
| Aromatic CH | 7.5 - 7.9 | 7.4 - 8.0 |
Infrared (IR) Spectroscopy: Theoretical vibrational analysis produces a predicted IR spectrum, where the frequencies and intensities of absorption bands correspond to specific molecular vibrations. masjaps.com This allows for the assignment of key functional groups. For the target molecule, prominent peaks would be predicted for the S=O stretches of the sulfonyl group, the C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and aliphatic groups. masjaps.com
Illustrative Data Table: Predicted Major IR Vibrational Frequencies Based on DFT calculations for analogous molecules like Tosyl-D-Proline. masjaps.com
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| O-H Stretch (Carboxyl) | ~ 3400-3500 |
| C-H Stretch (Aromatic) | ~ 3050-3100 |
| C-H Stretch (Aliphatic) | ~ 2900-3000 |
| C=O Stretch (Carboxyl) | ~ 1750 |
| S=O Asymmetric Stretch | ~ 1350 |
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to have a distinct CD spectrum. Theoretical predictions of CD spectra are sensitive to the molecule's three-dimensional structure, particularly the proline ring pucker and the relative orientation of the chromophores (the phenyl ring and the carbonyl group). nih.gov Comparing theoretical spectra for different low-energy conformations with experimental data can be a powerful method for determining the dominant conformation in solution. frontiersin.org
Ligand-Target Docking Simulations for Mechanistic Understanding of Molecular Interactions
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This technique is instrumental in understanding the mechanistic details of molecular interactions at an atomic level. For this compound, docking simulations can elucidate its potential binding modes within a given protein target, providing insights into the specific intermolecular forces that govern its recognition and binding. These simulations are foundational for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity.
The binding site of a protein is a three-dimensional pocket or groove on its surface, characterized by a unique topography and chemical environment. The analysis of this topography is crucial for understanding how a ligand like this compound might interact with it. Small-molecule binding sites are often found in deep, concave pockets that maximize the contact surface area with the ligand, frequently featuring a high degree of hydrophobicity to accommodate nonpolar moieties. nih.gov
In a hypothetical docking simulation of this compound with a target protein, the initial step involves identifying and characterizing the potential binding pocket. The topography of this site would be analyzed in terms of its shape, volume, and the nature of the amino acid residues lining it. The bulky tert-butyl group of the ligand would likely seek a corresponding hydrophobic sub-pocket within the binding site, formed by nonpolar residues such as valine, leucine, isoleucine, and phenylalanine. This hydrophobic interaction is a key driving force for the initial association of the ligand with the receptor.
The sulfonylproline moiety of the compound offers opportunities for more specific polar interactions. The sulfonamide oxygens are capable of acting as hydrogen bond acceptors, potentially forming hydrogen bonds with donor groups on the protein, such as the backbone N-H of amino acids or the side chains of residues like tyrosine, serine, or threonine. nih.gov The proline ring, with its constrained geometry, can fit into specific grooves within the binding site, while its carboxylate group can act as a hydrogen bond acceptor or participate in ionic interactions with positively charged residues like lysine or arginine, or coordinate with metal ions if present in the active site. nih.gov
The phenyl ring provides a platform for aromatic interactions, such as π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or cation-π interactions with positively charged residues. These interactions contribute significantly to the stability and specificity of the binding.
A detailed analysis of the intermolecular contacts from a docking simulation would typically be summarized in a table, highlighting the key interactions and their distances.
| Interaction Type | Ligand Moiety | Protein Residue(s) | Distance (Å) |
| Hydrophobic | tert-butyl group | Valine, Leucine | 3.5 - 4.5 |
| Hydrogen Bond | Sulfonyl Oxygen | Tyrosine, Serine | 2.8 - 3.2 |
| Hydrogen Bond | Carboxylate Oxygen | Lysine, Arginine | 2.7 - 3.1 |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine | 3.4 - 4.0 |
This is an interactive data table based on hypothetical docking simulation results for this compound.
The total binding energy can be decomposed into its constituent parts to understand the relative importance of different types of interactions. The primary energetic contributions to the association of this compound with its target would include:
Electrostatic Interactions: These include hydrogen bonds and ionic interactions. The hydrogen bonds formed by the sulfonyl and carboxylate groups, as well as any salt bridges, provide specificity and are strong contributors to the binding affinity.
Desolvation Energy: Before the ligand can bind to the protein, both the ligand and the binding site must shed their surrounding water molecules. The energetic cost of this desolvation is an important factor. The displacement of ordered water molecules from a hydrophobic binding pocket by the ligand can lead to a favorable increase in entropy.
A breakdown of the energetic contributions from a hypothetical docking simulation can provide a quantitative assessment of the binding mode.
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -8.5 |
| Electrostatic Energy | -6.2 |
| Desolvation Energy | -2.1 |
| Torsional (Internal) Energy | +1.5 |
| Total Binding Energy | -15.3 |
This is an interactive data table illustrating a hypothetical energetic decomposition for the binding of this compound.
By analyzing these energetic components, researchers can identify which parts of the molecule are most critical for binding and which interactions are the strongest. nih.govnih.gov This information is invaluable for guiding the design of new molecules with improved affinity and selectivity for the target protein.
Investigation of Molecular Recognition and Interaction Mechanisms of Sulfonylproline Scaffolds
Elucidation of Binding Modes with Model Biological Macromolecules
The precise manner in which sulfonylproline derivatives interact with their biological targets is fundamental to their function. Advanced analytical techniques such as X-ray co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into these binding events.
X-ray Co-crystallography Studies of Compound-Protein Complexes
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a compound bound within the active site of a protein. mdpi.com While a crystal structure for ((4-(tert-butyl)phenyl)sulfonyl)proline specifically is not publicly available, analysis of closely related arylsulfonamide inhibitors complexed with relevant protein targets, such as matrix metalloproteinases (MMPs), offers significant insights into the likely binding interactions.
A representative example is the crystal structure of the catalytic domain of MMP-9 in complex with a selective sugar-conjugated arylsulfonamide carboxylate inhibitor (PDB ID: 5I12). rcsb.org In such complexes, the inhibitor binds in a way that allows the sulfonyl group to interact with key residues in the enzyme's active site. The sulfonamide moiety is positioned to chelate the catalytic zinc ion, a hallmark of many MMP inhibitors. patsnap.com The phenyl ring, substituted here with a tert-butyl group, typically occupies a hydrophobic pocket within the enzyme's binding site, known as the S1' pocket. nih.gov The tert-butyl group, being bulky and lipophilic, is expected to form favorable van der Waals interactions with nonpolar amino acid residues lining this pocket, thereby enhancing binding affinity. The proline ring of the scaffold would be oriented to fit within the constraints of the active site cleft, with its carboxylate group potentially forming hydrogen bonds or salt bridges with basic residues on the protein surface.
Table 1: Analysis of Potential Chemical Interactions in a Model Sulfonylproline-MMP Complex
| Interacting Moiety of Inhibitor | Potential Interacting Residue/Component in Protein Active Site | Type of Chemical Interaction |
| Sulfonyl Group (SO₂) | Catalytic Zinc (Zn²⁺) Ion | Coordination/Chelation |
| Phenyl Ring | Hydrophobic Amino Acid Residues (e.g., Leucine, Valine, Isoleucine) in the S1' pocket | Van der Waals, Hydrophobic Interactions |
| Tert-butyl Group | Hydrophobic Amino Acid Residues in the S1' pocket | Van der Waals, Hydrophobic Interactions |
| Proline Carboxylate (COO⁻) | Basic Amino Acid Residues (e.g., Arginine, Lysine) or Backbone Amides | Hydrogen Bonding, Salt Bridge |
| Proline Ring | Various Active Site Residues | Shape Complementarity, van der Waals Interactions |
NMR-Based Ligand-Binding Studies
NMR spectroscopy provides a suite of techniques to study protein-ligand interactions in solution, offering dynamic and kinetic information that complements the static picture from X-ray crystallography. mdpi.com
Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with the protein. In a hypothetical STD NMR experiment with this compound and a target protein, the protein would be selectively saturated with radiofrequency pulses. This saturation would then transfer to the protons of the bound ligand through spin diffusion. By comparing the spectrum with and without protein saturation, the protons on the ligand that receive the most saturation, and are therefore in closest proximity to the protein surface, can be identified. It would be expected that protons on the tert-butylphenyl group and the proline ring would show significant STD effects, confirming their role in binding.
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, CSP involves monitoring changes in the chemical shifts of a protein's NMR signals upon the addition of a ligand. nih.gov Typically, 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are recorded during a titration with the inhibitor. mdpi.com Residues in the protein that experience significant changes in their chemical environment upon ligand binding will show a shift in their corresponding peaks in the HSQC spectrum. nih.gov For a sulfonylproline inhibitor, the residues most affected would likely be those lining the active site and the S1' pocket, providing a map of the binding interface. The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the binding event, quantifying the affinity of the inhibitor for the protein. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are essential for optimizing the potency and selectivity of an inhibitor by systematically modifying its chemical structure and evaluating the impact on its biological activity. nih.gov
Influence of Sulfonyl and Phenyl Substitutions on Interaction Specificity and Affinity
The substituents on the sulfonylproline scaffold play a critical role in determining its binding affinity and selectivity for different protein targets.
Sulfonyl Group: The sulfonamide group is a key zinc-binding group in many metalloproteinase inhibitors. Its ability to coordinate with the catalytic zinc ion is a primary driver of inhibitory potency. patsnap.com
Phenyl Substitutions: The nature and position of substituents on the phenyl ring are crucial for exploiting the S1' pocket of MMPs. In a series of α-sulfonyl γ-(glycinyl-amino)proline peptidomimetic derivatives designed as MMP-2 inhibitors, variations in the substituent on the phenylsulfonyl moiety led to significant differences in inhibitory activity. nih.gov For this compound, the para-substituted tert-butyl group is designed to fit into the deep, hydrophobic S1' pocket. The bulkiness and hydrophobicity of the tert-butyl group are expected to maximize favorable interactions within this pocket, leading to high affinity. Changing this group to smaller alkyl groups or more polar moieties would likely decrease the binding affinity for enzymes with a large, hydrophobic S1' pocket. Conversely, for enzymes with smaller or more polar S1' pockets, the tert-butyl group might be too bulky, leading to steric hindrance and reduced affinity, thus providing a basis for inhibitor selectivity.
Table 2: Hypothetical SAR Data for Phenyl Substituents on a Sulfonylproline Scaffold Targeting an MMP
| Phenyl Substituent (at para-position) | Expected Interaction with S1' Pocket | Predicted Relative Affinity |
| Hydrogen | Minimal hydrophobic interaction | Low |
| Methyl | Moderate hydrophobic interaction | Medium |
| Tert-butyl | Extensive hydrophobic interaction | High |
| Methoxy | Potential for polar interactions, less hydrophobic | Medium-Low |
| Phenyl | Extended hydrophobic interaction | High |
Mechanistic Insights into Enzyme Inhibition by Sulfonylproline Derivatives
Sulfonylproline derivatives, particularly those targeting metalloproteinases, primarily function through a mechanism of competitive inhibition involving binding site occupancy and mimicry of the transition state.
The inhibitory mechanism is centered on the sulfonamide group's ability to act as a potent zinc-binding group. patsnap.com In the active site of a matrix metalloproteinase, a catalytic zinc ion is coordinated by three histidine residues and a water molecule. This water molecule is activated by a glutamate (B1630785) residue and is involved in the hydrolysis of the peptide bond of the substrate.
Sulfonylproline inhibitors act by displacing this catalytic water molecule and directly coordinating with the zinc ion through the oxygen atoms of the sulfonyl group. This binding event effectively occupies the active site, preventing the substrate from binding and being processed. This is a classic example of competitive inhibition , where the inhibitor and the substrate compete for the same binding site.
Furthermore, the geometry of the sulfonamide group and its interaction with the zinc ion can be seen as a form of transition state mimicry . The tetrahedral arrangement around the sulfur atom mimics the tetrahedral transition state of peptide bond hydrolysis. By binding tightly in this conformation, the inhibitor effectively locks the enzyme in a state that resembles the transition state of the reaction it catalyzes, but without the possibility of the reaction proceeding. This strong binding to the transition-state-like conformation is a key contributor to the high potency of these inhibitors. The rest of the inhibitor molecule, including the tert-butylphenyl and proline moieties, serves to anchor the inhibitor in the active site through specific interactions with the enzyme's subsites, as described in the SAR studies.
Advanced Research Methodologies and Techniques Applied to Sulfonylproline Chemistry
High-Throughput Synthesis and Screening for Analog Discovery and Optimization
High-throughput synthesis (HTS) represents a paradigm shift in chemical research, enabling the rapid generation of large libraries of structurally related compounds. This methodology is particularly valuable for analog discovery and optimization in medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. For sulfonylproline derivatives, HTS platforms can be employed to systematically vary both the sulfonyl and the proline components of the molecule.
The core of HTS involves the use of automated robotic systems to perform reactions in parallel, typically in microtiter plate formats. In the context of ((4-(tert-butyl)phenyl)sulfonyl)proline, a library of analogs could be synthesized by reacting a diverse set of substituted benzenesulfonyl chlorides with proline or its derivatives. A "proline editing" approach, where peptides are first synthesized on a solid phase and the proline residue is subsequently modified, provides a powerful strategy for creating extensive libraries with diverse functionalities without requiring the synthesis of each proline derivative beforehand. nih.govumn.edu This method allows for the stereospecific conversion of hydroxyproline (B1673980) into a vast array of 4-substituted prolyl amino acids. nih.govumn.edu
Following synthesis, high-throughput screening assays are used to evaluate the biological activity of each compound in the library, allowing for the rapid identification of structure-activity relationships (SAR). This iterative process of synthesis and screening accelerates the optimization of lead compounds. For instance, a fully automated flow-through system has been successfully used to prepare a 48-member library of secondary sulfonamides, demonstrating the power of this approach for generating diverse molecules with high purity. nih.govvapourtec.com
Table 1: Representative High-Throughput Synthesis Strategy for Sulfonylproline Analogs
| Step | Description | Technique | Purpose |
| 1 | Scaffold Preparation | Solid-Phase Peptide Synthesis (SPPS) | Anchor proline or a modifiable precursor (e.g., hydroxyproline) to a solid support. nih.govumn.edu |
| 2 | Parallel Sulfonylation | Automated Liquid Handling | React the proline-functionalized support with a library of diverse sulfonyl chlorides in separate wells of a microtiter plate. |
| 3 | Cleavage and Isolation | Automated Cleavage/Filtration | Release the final sulfonylproline analogs from the solid support. |
| 4 | Screening | High-Throughput Screening (HTS) Assays | Rapidly assess the biological activity of each analog to identify promising candidates. |
Application of Flow Chemistry and Microreactor Technology for Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and streamlined scalability from laboratory to production. researchgate.netacs.orgresearchgate.net
For the synthesis of sulfonylproline derivatives, flow chemistry can dramatically improve efficiency and yield. Organocatalyzed reactions, which often use proline as a catalyst, have been shown to benefit from flow conditions, with reaction times reduced from many hours in batch to mere minutes in a microreactor. nih.gov The synthesis of sulfonamides has also been adapted to fully automated flow-through processes, yielding products with high purity without the need for extensive purification. nih.govvapourtec.com
Microreactors, with their high surface-area-to-volume ratio, are particularly effective for reactions that are highly exothermic or involve unstable intermediates. mmsl.cz The synthesis of this compound involves the reaction of an amine (proline) with a sulfonyl chloride, a reaction that can be efficiently conducted in a flow system to ensure rapid mixing and temperature control, minimizing the formation of byproducts. While many industrial processes can be adapted to flow chemistry, it is noted that reactions producing solid precipitates can pose a challenge for microreactor technology. mmsl.cz
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Sulfonylation Reaction
| Parameter | Conventional Batch Synthesis | Flow Chemistry / Microreactor | Advantage of Flow Chemistry |
| Reaction Time | Hours (e.g., 24-40 hours) nih.gov | Minutes (e.g., 20 minutes) nih.gov | Drastically increased throughput. |
| Temperature Control | Prone to hotspots, difficult to control exotherms. | Superior heat dissipation, precise temperature profile. researchgate.net | Improved safety and selectivity. |
| Mixing | Diffusion-limited, can be inefficient. | Rapid and efficient mixing due to small channel dimensions. researchgate.net | Higher conversion rates and yields. |
| Scalability | Complex, often requires re-optimization. researchgate.net | Straightforward by running the system for a longer time or "numbering-up" reactors. researchgate.net | Faster transition from lab to production. |
| Safety | Large volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize risk, especially with hazardous reagents. acs.org | Safer handling of reactive intermediates. |
Exploration of Photo- and Electrocatalytic Methodologies in Sulfonylation Reactions
In the quest for greener and more sustainable chemical synthesis, photo- and electrocatalysis have emerged as powerful tools. dntb.gov.uanih.gov These methods utilize light or electricity, respectively, to drive chemical transformations, often under mild conditions and without the need for harsh reagents. nih.govacs.org
Photocatalytic sulfonylation involves the use of a photosensitizer that, upon light absorption, initiates a reaction to form a sulfonyl radical from a suitable precursor like a sulfonyl chloride or sulfonyl hydrazide. acs.org This radical can then engage in various bond-forming reactions. This approach provides a mild and efficient pathway to sulfonated compounds, which are key motifs in pharmaceuticals. dntb.gov.uanih.gov Recent advances have focused on metal-free photocatalytic systems, further enhancing the sustainability of these methods. acs.org
Electrochemical synthesis offers an alternative route to sulfonamides and related compounds by directly using electricity to mediate the oxidative coupling of thiols and amines. acs.org This method is exceptionally clean, as it avoids the use of chemical oxidants and produces hydrogen as the only benign byproduct. acs.org The electrochemical synthesis of sulfonylated proline derivatives has been demonstrated, showcasing excellent functional group tolerance and retention of chirality. acs.org Both batch and flow electrochemical reactors can be used, with flow systems enabling efficient scaling of the process. acs.org Sulfonyl hydrazides are versatile precursors in electrosynthesis, serving as sources for sulfonyl radicals to form sulfonyl fluorides or other derivatives. nih.govbohrium.com
Table 3: Example of Electrochemical Sulfonamide Synthesis Conditions
| Parameter | Condition | Reference |
| Reactants | Thiol (e.g., 4-tert-butylbenzenethiol), Amine (e.g., L-Proline) | acs.org |
| Electrode (Anode/Cathode) | Carbon (C) / Iron (Fe) | acs.org |
| Solvent System | CH₃CN / 0.3 M HCl (3:1 v/v) | acs.org |
| Reactor Type | Flow Microreactor (700 μL volume) | acs.org |
| Residence Time | 5 minutes | acs.org |
| Key Advantage | Reagent- and catalyst-free, driven solely by electricity. | acs.org |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanism Elucidation
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. In situ spectroscopic techniques, which monitor the reaction as it happens within the reactor, provide a continuous stream of data without the need for sampling. This real-time analysis offers profound insights into reaction pathways, intermediate formation, and endpoint determination. azom.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, techniques like ReactIR can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. azom.comresearchgate.netyoutube.com This has been applied to a wide range of chemical processes, including the synthesis of polyurethanes and complex organic transformations. azom.com For the synthesis of this compound, in situ FTIR could monitor the disappearance of the proline N-H stretch and the appearance of the sulfonamide bands, providing precise kinetic data. researchgate.net Systems combining electrochemical cells with a recycle loop through an FTIR cell allow for continuous monitoring of electrochemically controlled reactions. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, another cornerstone of chemical analysis, can also be adapted for real-time monitoring. Real-time NMR is particularly useful for studying conformational dynamics, such as the cis-trans isomerization of the amide bond in proline-containing peptides. nih.gov The use of fluorinated proline analogs in conjunction with ¹⁹F NMR offers a sensitive probe for studying conformation and dynamics in complex systems, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment. copernicus.org
Advanced Chromatographic Methods for Purification, Separation, and Stereoisomer Resolution
The final stage of any chemical synthesis is the purification and isolation of the target compound. For proline-containing molecules, which are inherently chiral, the separation of stereoisomers is of paramount importance. Advanced chromatographic techniques are essential for achieving the high levels of purity and enantiomeric excess required for pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC) is the workhorse for both analytical and preparative separations. For chiral separations, specialized chiral stationary phases (CSPs) are used. phenomenex.comregistech.com Polysaccharide-based CSPs, for example, have proven effective for separating the enantiomers of various proline derivatives. nih.gov The choice of mobile phase composition is critical, as small changes can dramatically affect resolution, indicating that interactions like hydrogen bonding play a key role in chiral recognition. nih.gov The development of CSPs based on superficially porous particles has enabled faster, high-throughput enantioseparations. unife.it
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for purification. researchgate.netchromatographytoday.com SFC uses supercritical carbon dioxide as the main mobile phase, which significantly reduces the consumption of organic solvents. chromatographytoday.com It offers several advantages, including faster separations due to the low viscosity of the mobile phase and quicker post-purification processing since the CO₂ simply evaporates. chromatographytoday.comchromatographyonline.com SFC has been successfully applied to the purification of sulfonamides and other small-molecule pharmaceuticals, demonstrating its efficiency and scalability. researchgate.netoup.com Careful method development, including the selection of co-solvents and stationary phases, is crucial for achieving optimal separation. chromatographyonline.comnih.gov
Table 4: Illustrative Chromatographic Conditions for Chiral Separation of Proline Derivatives
| Parameter | HPLC Method | SFC Method |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Stationary Phase | Chiralpak AD-H (polysaccharide-based) nih.gov | Chiralcel OJ-H (polysaccharide-based) |
| Mobile Phase | Hexane/Ethanol/TFA nih.gov | Supercritical CO₂ / Methanol |
| Detection | UV | UV, MS |
| Key Application | Enantiomeric resolution of proline analogs. nih.gov | Rapid purification of chiral compounds, reduced solvent waste. chromatographytoday.com |
| Principle | Differential interaction of enantiomers with the chiral stationary phase. phenomenex.com | Differential partitioning between supercritical fluid mobile phase and stationary phase. |
Future Research Directions and Unexplored Avenues for 4 Tert Butyl Phenyl Sulfonyl Proline
Development of Novel and Highly Efficient Synthetic Pathways
The advancement of organocatalysis is intrinsically linked to the accessibility of the catalysts themselves. While methods for N-sulfonylation of proline exist, future research will likely focus on developing more sustainable, efficient, and scalable synthetic routes to ((4-(tert-butyl)phenyl)sulfonyl)proline and its analogs.
Key objectives for future synthetic research include:
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, thereby minimizing by-products and chemical waste.
Green Solvents: Moving away from traditional organic solvents towards more environmentally benign systems, such as water or bio-based solvents, is a critical goal for sustainable chemistry. researchgate.net Current proline-based systems often see reduced yields and selectivity in aqueous environments, presenting a clear challenge to overcome. researchgate.net
Process Intensification: Exploring continuous flow chemistry for the synthesis of the catalyst, which can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Catalytic Sulfonylation: Investigating catalytic (as opposed to stoichiometric) methods for the sulfonyl group installation, which could significantly reduce reagent consumption and simplify purification procedures.
Design of Next-Generation Chiral Catalysts and Reagents Based on the Sulfonylproline Scaffold
The this compound structure is a versatile scaffold ripe for modification to create next-generation catalysts with enhanced properties. The search for new and effective chiral amines and their derivatives is a continuous process in both academic and industrial research. researchgate.net Future design efforts will target improvements in activity, selectivity, and recyclability.
Potential strategies include:
Immobilization on Solid Supports: Grafting the sulfonylproline catalyst onto solid supports (e.g., silica (B1680970), polymers, magnetic nanoparticles) to facilitate easy separation from the reaction mixture and enable catalyst recycling. This addresses a major drawback of homogeneous catalysis.
Enhanced Solubility: Modifying the scaffold to improve its solubility in a wider range of solvents, including water, which would broaden its applicability in green chemistry protocols. researchgate.net
Bifunctional and Multifunctional Catalysts: Incorporating additional functional groups onto the scaffold that can work in concert with the primary catalytic site to enhance reactivity or control selectivity through secondary interactions.
Table 1: Potential Modifications to the this compound Scaffold
| Modification Strategy | Target Moiety | Desired Outcome | Potential Research Avenue |
| Immobilization | Proline carboxyl group | Heterogenization for recyclability | Covalent attachment to functionalized polystyrene beads or silica gel. |
| Aqueous Solubility | Tert-butyl group or phenyl ring | Enhanced performance in green solvents | Introduction of hydrophilic groups like polyethylene (B3416737) glycol (PEG) chains or quaternary ammonium (B1175870) salts. |
| Steric Tuning | Tert-butyl group | Fine-tuning of the chiral pocket | Replacement with other bulky groups (e.g., adamantyl) or sterically different groups to alter enantioselectivity. |
| Electronic Tuning | Phenyl ring | Alteration of Lewis acidity of the sulfonyl group | Introduction of electron-withdrawing or electron-donating substituents on the phenyl ring. |
Deeper Understanding of Structure-Reactivity Relationships and Their Predictive Power
A fundamental understanding of how a catalyst's structure dictates its performance is crucial for rational design. rsc.orgmdpi.com For this compound, systematic studies are needed to build robust structure-reactivity relationships (SRRs). nih.gov This involves correlating specific structural features with catalytic outcomes like yield, enantioselectivity, and turnover frequency.
Future research in this area should focus on:
Systematic Analog Synthesis: Preparing a library of catalysts where the tert-butyl group, the substitution pattern on the phenyl ring, and even the proline ring itself are systematically varied.
Kinetic and Mechanistic Studies: Employing detailed kinetic analysis and in-situ spectroscopic techniques to elucidate the reaction mechanism and identify the rate-determining step and key catalytic intermediates.
Computational Modeling: Using computational chemistry, such as Density Functional Theory (DFT), to model the transition states of catalyzed reactions. This can provide molecular-level insights into the origin of enantioselectivity and help rationalize experimental observations. The complex evolution of catalysts during reactions presents a significant challenge that modern computational tools can help address. rsc.org
Table 2: Key Parameters for Structure-Reactivity Relationship (SRR) Investigation
| Structural Parameter | Method of Investigation | Potential Impact on Catalysis |
| Steric Bulk of Aryl Substituent | Synthesis of analogs (e.g., isopropyl, phenyl, adamantyl) and catalytic testing. | Affects the size and shape of the chiral pocket, influencing substrate approach and enantioselectivity. |
| Electronic Nature of Aryl Substituent | Synthesis of analogs with electron-donating/-withdrawing groups (e.g., -OCH₃, -NO₂) and Hammett analysis. | Modulates the acidity of the N-H proton and the Lewis acidity of the sulfur center, impacting catalyst activity. |
| Proline Ring Conformation | Introduction of substituents on the proline ring (e.g., 4-hydroxyproline) and computational analysis. | Constrains the conformation of the catalyst, which can pre-organize the active site for enhanced selectivity. |
| Counter-ion Effects | Varying the base or additives used in the reaction. | Can influence the aggregation state and solubility of the catalyst, affecting overall performance. |
Expansion into Novel Material Science Applications Requiring Chiral Components
The application of chiral molecules like this compound is largely concentrated in asymmetric synthesis. A significant and underexplored avenue is the integration of this well-defined chiral scaffold into advanced functional materials.
Promising future directions include:
Chiral Polymers: Using the sulfonylproline derivative as a chiral monomer or initiator for polymerization reactions to create polymers with helical structures or other forms of macromolecular chirality. These materials could have applications in chiral recognition and separation.
Chiral Metal-Organic Frameworks (MOFs): Employing the compound as a chiral organic linker to construct porous, crystalline MOFs. Such materials could serve as highly effective heterogeneous catalysts for enantioselective reactions or as stationary phases for chiral separations.
Chiral Sensors and Surfaces: Immobilizing the molecule on surfaces (e.g., gold nanoparticles, electrodes) to create sensors capable of enantioselectively detecting other chiral molecules.
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Reaction Discovery
The intersection of artificial intelligence (AI) and chemistry offers a paradigm shift in catalyst development. catalysis-summit.com Instead of relying solely on chemical intuition and trial-and-error, machine learning (ML) can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the discovery cycle. catalysis-summit.comacs.org
Future research should leverage AI and ML in the following ways:
Predictive Modeling: Training ML models on experimental data from SRR studies to predict the enantioselectivity and reactivity of new, untested sulfonylproline derivatives. This can guide synthetic efforts toward the most promising candidates. rsc.org
Inverse Design: Utilizing generative AI models to propose novel catalyst structures that are optimized for a specific desired property (e.g., maximum enantiomeric excess for a particular reaction). catalysis-summit.comresearchgate.net These models can explore chemical space beyond human intuition to find innovative designs. catalysis-summit.com
Automated Reaction Optimization: Combining ML algorithms with robotic lab automation to rapidly screen a wide range of reaction parameters (solvents, temperatures, concentrations, additives) to find the optimal conditions for a given catalytic transformation, a process that is often time-consuming and resource-intensive. researchgate.netarxiv.org The development of such workflows has the potential to significantly reduce the time and cost associated with catalyst development. arxiv.org
Q & A
Q. What synthetic methodologies are most effective for producing ((4-(Tert-butyl)phenyl)sulfonyl)proline, and how can reaction efficiency be maximized?
The synthesis typically involves multi-step reactions, starting with functionalization of the proline backbone followed by sulfonylation with 4-(tert-butyl)benzenesulfonyl chloride. Key steps include:
- Protection of proline : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amine group during sulfonylation .
- Sulfonylation : React protected proline with 4-(tert-butyl)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine to neutralize HCl byproducts .
- Deprotection : Remove protecting groups using trifluoroacetic acid (TFA) for Boc or hydrogenolysis for Cbz .
Optimization : Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction time/temperature. Yields >80% are achievable with strict moisture control and stoichiometric precision .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Critical methods include:
- NMR spectroscopy : H and C NMR to verify sulfonyl group attachment (δ ~7.5–8.0 ppm for aromatic protons) and proline backbone conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- Infrared (IR) spectroscopy : Peaks at ~1150 cm (S=O symmetric stretch) and ~1350 cm (asymmetric stretch) validate sulfonyl incorporation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can discrepancies in spectral data during characterization of this compound derivatives be systematically addressed?
Contradictions often arise from:
- Tautomerism or stereoisomerism : Use 2D NMR (e.g., COSY, NOESY) to resolve spatial arrangements of the proline ring and sulfonyl group .
- Residual solvents or byproducts : Employ preparative HPLC to isolate pure fractions and re-analyze with differential scanning calorimetry (DSC) to check crystallinity .
- Batch variability : Cross-validate results using independent synthetic batches and compare with computational models (e.g., DFT calculations for expected NMR shifts) .
Q. What experimental strategies are recommended for investigating the biological interactions of this compound in cellular systems?
Design considerations include:
- Cell permeability assays : Use Caco-2 monolayers to evaluate passive diffusion, with LC-MS quantification of intracellular compound levels .
- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., enzymes or receptors) .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify major metabolites and degradation pathways .
- Toxicity screening : Conduct MTT assays in primary hepatocytes to assess cytotoxicity thresholds .
Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies (25–40°C) in buffers (pH 1–10) and monitor via HPLC. Sulfonyl groups are prone to hydrolysis at pH > 9; lyophilization or storage in acidic buffers (pH 4–6) is advised .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for sulfonamides) .
- Light sensitivity : Store solutions in amber vials under inert gas (N) to prevent photooxidation of the tert-butylphenyl moiety .
Methodological Challenges and Solutions
Q. What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
- Low yield at scale : Optimize solvent volume (e.g., switch from DCM to THF for better solubility) and use continuous flow reactors for exothermic sulfonylation steps .
- Impurity carryover : Implement inline purification (e.g., catch-and-release cartridges) and validate with F NMR if fluorinated intermediates are used .
- Reaction reproducibility : Standardize reagent quality (e.g., use anhydrous sulfonyl chlorides) and automate temperature/pH control .
Q. How can computational modeling enhance the design of derivatives of this compound for specific biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., proteases or kinases) .
- QSAR models : Train models on existing bioactivity data to prioritize derivatives with optimal logP (<3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- MD simulations : Simulate compound behavior in lipid bilayers to refine cell-membrane permeability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
